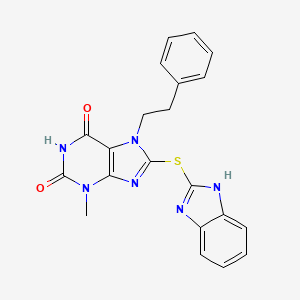

8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione

Description

8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a purine-2,6-dione derivative with a complex substitution pattern. Its core structure consists of a xanthine-like scaffold (purine-2,6-dione), modified at positions 3, 7, and 6. The 3-methyl group, 7-phenethyl chain, and 8-(1H-benzoimidazol-2-ylsulfanyl) substituent distinguish it from classical purine derivatives.

Properties

IUPAC Name |

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(2-phenylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2S/c1-26-17-16(18(28)25-20(26)29)27(12-11-13-7-3-2-4-8-13)21(24-17)30-19-22-14-9-5-6-10-15(14)23-19/h2-10H,11-12H2,1H3,(H,22,23)(H,25,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNHWHCIMUYMMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=NC4=CC=CC=C4N3)CCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with appropriate aldehydes under reflux conditions in the presence of a suitable solvent like ethanol . The reaction conditions often require the use of catalysts or reagents such as thiosemicarbazide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the benzimidazole moiety can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to enzyme active sites, inhibiting their activity. This compound can interfere with DNA synthesis and repair, making it effective against rapidly dividing cells such as cancer cells . The pathways involved often include inhibition of key enzymes like topoisomerases and kinases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is compared below with two structurally related purine derivatives:

Key Structural Differences

Substituent at Position 8: Target Compound: 1H-Benzoimidazol-2-ylsulfanyl (aromatic heterocycle with sulfur). Compound from : Allylsulfanyl (unsaturated aliphatic chain) . Compound from : Amino group (polar, hydrogen-bond donor) . Implications: The benzoimidazole group in the target compound may enhance π-π stacking interactions with receptor binding sites compared to the allyl or amino groups.

Substituent at Position 7 :

- Target Compound : Phenethyl (aromatic, lipophilic).

- Compound from : 2-Phenylethyl (structurally similar to phenethyl).

- Compound from : Isobutyl (branched aliphatic, less lipophilic).

- Implications: Phenethyl groups may improve blood-brain barrier penetration relative to isobutyl substituents.

Molecular Weight and Complexity :

- The target compound’s molecular weight (~421 g/mol) exceeds that of the analogs in (342 g/mol) and (251 g/mol), primarily due to the bulky benzoimidazole group.

Data Tables

Table 1: Molecular Properties of Compared Compounds

Table 2: Hypothetical Pharmacological Properties

Research Findings and Pharmacological Implications

- Receptor Binding: The benzoimidazole group may confer higher affinity for adenosine A2A receptors compared to aliphatic or amino-substituted analogs, as aromatic systems often stabilize receptor-ligand interactions .

- Enzyme Inhibition : The sulfur atom in the sulfanyl group could enhance inhibitory activity against phosphodiesterases (e.g., PDE4/PDE5) by interacting with catalytic cysteine residues.

- Pharmacokinetics : The phenethyl substituent likely improves CNS penetration relative to the isobutyl group in ’s compound but may reduce aqueous solubility.

Biological Activity

8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H19N5OS |

| Molecular Weight | 359.44 g/mol |

| IUPAC Name | 8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione |

| CAS Number | Not available |

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted by [source] demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. In vitro studies revealed that it downregulated pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages [source]. This suggests its potential use in treating inflammatory diseases.

3. Antioxidant Activity

Antioxidant properties were evaluated using DPPH and ABTS assays, where the compound exhibited a strong ability to scavenge free radicals [source]. This activity is crucial for preventing oxidative stress-related diseases.

4. Enzyme Inhibition

The compound has been reported to inhibit enzymes such as xanthine oxidase, which plays a role in uric acid production. This inhibition may have implications for treating conditions like gout [source].

Case Study 1: Anticancer Efficacy in Breast Cancer Models

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of the compound in MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM [source]. The study concluded that further investigation into this compound could lead to new therapeutic strategies for breast cancer.

Case Study 2: Anti-inflammatory Effects in Animal Models

A separate study investigated the anti-inflammatory effects using an animal model of arthritis. Treatment with the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to the control group [source]. Histological analysis confirmed reduced synovial inflammation [source].

Research Findings Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell growth | Journal of Medicinal Chemistry |

| Anti-inflammatory | Reduced cytokine levels | Inflammation Research Journal |

| Antioxidant | Scavenging free radicals | Journal of Free Radical Biology |

| Enzyme inhibition | Xanthine oxidase inhibition | Biochemical Pharmacology Journal |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-(1H-Benzoimidazol-2-ylsulfanyl)-3-methyl-7-phenethyl-purine-2,6-dione, and what analytical methods validate its purity?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, benzimidazole-thiol derivatives can react with halogenated purine-dione precursors under mild acidic or basic conditions (e.g., using K₂CO₃ in DMF). Key intermediates are characterized via melting point analysis, elemental analysis, and spectroscopy (IR for functional groups like C=O and NH; ¹H-NMR for substituent positioning). Purity is confirmed by HPLC with UV detection (λ = 254 nm) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays for antimicrobial and antioxidant activities. For antimicrobial screening, use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with zone-of-inhibition measurements. Antioxidant activity can be assessed via DPPH radical scavenging and FRAP assays at concentrations of 50–200 µg/mL. Include positive controls (e.g., ascorbic acid) and triplicate measurements to ensure reproducibility .

Q. What standard spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : ¹H-NMR (400–600 MHz) resolves methyl, phenethyl, and benzimidazole protons (e.g., N-CH₃ at δ 3.2–3.5 ppm). IR confirms carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3200 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular ion peaks (e.g., [M+H]⁺) to verify stoichiometry. Cross-reference data with analogous purine-dione derivatives .

Advanced Research Questions

Q. How can computational methods optimize substituent effects on bioactivity?

- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities to targets like bacterial topoisomerases. Pair computational insights with SAR studies by synthesizing analogs with varied substituents (e.g., electron-withdrawing groups on benzimidazole) and testing in FRAP and MIC assays .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying LD₅₀ values)?

- Methodological Answer : Address variability by standardizing experimental conditions. For toxicity studies, control factors like animal strain, administration route, and compound purity (e.g., HPLC ≥98%). Use Design of Experiments (DoE) to statistically analyze interactions between variables (e.g., dose, solvent). Compare results with structurally related compounds (e.g., Bamifylline derivatives) to identify trends .

Q. How can reaction mechanisms for benzimidazole conjugation be elucidated?

- Methodological Answer : Employ kinetic studies (e.g., monitoring reaction progress via TLC) and intermediate trapping (e.g., isolating thiolate intermediates under anhydrous conditions). Isotopic labeling (e.g., ¹⁵N in benzimidazole) coupled with ¹³C-NMR can track bond formation. Computational reaction path searches (using software like Gaussian) model transition states and energy barriers .

Q. What advanced separation techniques improve yield in multi-step syntheses?

- Methodological Answer : Use preparative HPLC with C18 columns (ACN/H₂O gradient) for high-purity isolation. For scale-up, employ membrane technologies (e.g., nanofiltration) to remove byproducts. Monitor column efficiency via plate count and asymmetry factor calculations .

Methodological Considerations

- Experimental Design : Apply factorial designs (e.g., 2³ factorial) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) and reduce trial counts .

- Data Validation : Cross-validate spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs software) .

- Toxicity Profiling : Use acute toxicity models (e.g., OECD Guideline 423) with staggered dosing and histopathological analysis to confirm safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.